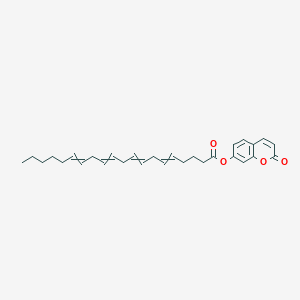
2-Propanone, 1,1',1''-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- typically involves the use of cyanuric chloride as a starting material. The process includes several steps of nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other functional groups. Common reagents used in these reactions include alkyl, aromatic, and hydroxyalkyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process often requires precise temperature control, solvent selection, and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with biological activity.
Uniqueness
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- is unique due to its specific structure and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
(Z)-1-[4,6-bis[(Z)-2-hydroxyprop-1-enyl]-1,3,5-triazin-2-yl]prop-1-en-2-ol |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)4-10-13-11(5-8(2)17)15-12(14-10)6-9(3)18/h4-6,16-18H,1-3H3/b7-4-,8-5-,9-6- |
Clave InChI |
ZRFNVDXOWIQERK-PXLQOLDUSA-N |
SMILES isomérico |
C/C(=C/C1=NC(=NC(=N1)/C=C(\O)/C)/C=C(\O)/C)/O |
SMILES canónico |
CC(=CC1=NC(=NC(=N1)C=C(C)O)C=C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)

![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)



![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)


![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
